molecular formula C15H13I2NO4 B1196669 3,3'-Diiodothyronine CAS No. 70-40-6

3,3'-Diiodothyronine

Cat. No.: B1196669
CAS No.: 70-40-6
M. Wt: 525.08 g/mol
InChI Key: CPCJBZABTUOGNM-GFCCVEGCSA-N
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Description

3,3’-Diiodothyronine is a metabolite of thyroid hormones, specifically derived from the breakdown of triiodothyronine. It is an iodinated derivative of thyronine and plays a role in the regulation of metabolic processes. This compound is of significant interest due to its potential effects on energy metabolism and its presence in various physiological and pathological states .

Scientific Research Applications

3,3’-Diiodothyronine has several scientific research applications:

Mechanism of Action

Target of Action

3,3’-Diiodothyronine (3,3’-T2) is an endogenous metabolite of thyroid hormones . The primary targets of 3,3’-T2 are the thyroid hormone receptors (THRs), which are nuclear receptors that mediate the actions of thyroid hormones . These receptors play a critical role in differentiation, growth, and metabolism .

Mode of Action

3,3’-T2 interacts with its targets, the THRs, through different modes of action . While several lines of evidence suggest that 3,3’-T2 mainly acts through THRs-independent ways, with mitochondria as a likely cellular target, THRs-mediated actions have also been described . The detailed cellular and molecular mechanisms through which 3,3’-T2 elicits a multiplicity of actions remain unknown .

Biochemical Pathways

The biosynthesis of thyroid hormones involves the coupling of diiodotyrosine residues with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones . Two deiodinase enzymes, namely D1- and D3-deiodinase, can potentially catalyze the synthesis of distinct diiodothyronines: 3,5-diiodothyronine (3,5-T2), 3,3’-diiodothyronine (3,3’-T2), and 3’,5’-diiodothyronine (3’,5’-T2) .

Pharmacokinetics

It’s known that thyroid hormones, in general, are absorbed from the intestine, distributed throughout the body, metabolized by deiodination, and excreted . The long terminal half-life of orally administered thyroid hormones, about 7.5 days, is consistent with once-daily dosing .

Result of Action

It’s known that thyroid hormones, including their metabolites like 3,3’-t2, play critical roles in differentiation, growth, and metabolism . They can stimulate calorigenesis/thermogenesis by affecting cellular respiration with a concomitant reduction in metabolic efficiency .

Action Environment

The action, efficacy, and stability of 3,3’-T2 can be influenced by various environmental factors. Deiodinase activity at the tissue level permits cell-targeted fine regulation of thyroid hormone homeostasis, mediating the activation and inactivation of thyroid hormones . This activity changes in the different stages of life according to their functions and roles in various cell types and tissues .

Safety and Hazards

There isn’t enough reliable information to know if 3,3’-Diiodothyronine is safe or what the side effects might be .

Future Directions

A growing number of researchers are focusing their attention on the possibility that thyroid hormone metabolites, particularly 3,3’-Diiodothyronine, may actively regulate energy metabolism at the cellular, rather than the nuclear, level .

Biochemical Analysis

Biochemical Properties

3,3’-Diiodothyronine is involved in various biochemical reactions, primarily through its interaction with deiodinase enzymes. These enzymes, including iodothyronine deiodinase 1, iodothyronine deiodinase 2, and iodothyronine deiodinase 3, catalyze the removal of iodine atoms from thyroid hormones. This process is crucial for the activation and inactivation of thyroid hormones, thereby regulating their biological activity . 3,3’-Diiodothyronine interacts with these enzymes to modulate the levels of active thyroid hormones in the body, influencing metabolic rate and energy expenditure.

Cellular Effects

3,3’-Diiodothyronine exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,3’-Diiodothyronine has been shown to enhance mitochondrial activity, leading to increased energy production and metabolic rate . It also affects the expression of genes involved in lipid metabolism, thereby influencing lipid profiles and body fat composition . These cellular effects highlight the compound’s potential in regulating metabolic health and energy balance.

Molecular Mechanism

The molecular mechanism of 3,3’-Diiodothyronine involves its interaction with thyroid hormone receptors and other biomolecules. It binds to thyroid hormone receptors, influencing their activity and the transcription of target genes . Additionally, 3,3’-Diiodothyronine can modulate the activity of enzymes involved in metabolic pathways, such as cytochrome c oxidase in the electron transport chain . This interaction enhances mitochondrial respiration and energy production, contributing to the compound’s metabolic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Diiodothyronine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3,3’-Diiodothyronine can maintain its activity over extended periods, although its effects may diminish with prolonged exposure

Dosage Effects in Animal Models

The effects of 3,3’-Diiodothyronine vary with different dosages in animal models. Low to moderate doses have been shown to enhance metabolic rate and improve lipid profiles without significant adverse effects . High doses can lead to toxic effects, including disruptions in thyroid hormone balance and potential damage to liver and kidney function . These findings underscore the importance of dosage optimization in potential therapeutic applications of 3,3’-Diiodothyronine.

Metabolic Pathways

3,3’-Diiodothyronine is involved in several metabolic pathways, primarily through its interaction with deiodinase enzymes. These enzymes catalyze the deiodination of thyroid hormones, regulating their activation and inactivation . 3,3’-Diiodothyronine also influences metabolic flux and metabolite levels, particularly in pathways related to lipid and energy metabolism . Its role in these pathways highlights its potential in modulating metabolic health and energy balance.

Transport and Distribution

The transport and distribution of 3,3’-Diiodothyronine within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its accumulation in target tissues . The distribution of 3,3’-Diiodothyronine is crucial for its biological activity, as it determines the compound’s availability to interact with enzymes and receptors involved in metabolic regulation.

Subcellular Localization

3,3’-Diiodothyronine is localized in various subcellular compartments, including the mitochondria and the cytosol. Its activity and function are influenced by its subcellular localization, as it interacts with mitochondrial enzymes to enhance energy production . Additionally, post-translational modifications and targeting signals may direct 3,3’-Diiodothyronine to specific organelles, further modulating its metabolic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diiodothyronine typically involves the iodination of thyronine derivatives. One common method includes the use of iodine and iodide in an acidic medium to introduce iodine atoms at specific positions on the aromatic ring of thyronine . The reaction conditions often require careful control of temperature and pH to ensure selective iodination.

Industrial Production Methods: Industrial production of 3,3’-Diiodothyronine may involve large-scale iodination processes using similar principles as laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Diiodothyronine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various iodinated and deiodinated thyronine derivatives, each with distinct biological activities .

Comparison with Similar Compounds

    3,5-Diiodothyronine: Another iodinated thyronine derivative with similar metabolic effects.

    Reverse Triiodothyronine: An inactive form of triiodothyronine that can be converted to active forms.

    Triiodothyroacetic Acid: A metabolite with distinct biological activities.

Uniqueness: 3,3’-Diiodothyronine is unique due to its specific iodination pattern and its distinct role in modulating energy metabolism. Unlike other iodinated derivatives, it has a more pronounced effect on mitochondrial function and energy expenditure .

Properties

CAS No.

70-40-6

Molecular Formula

C15H13I2NO4

Molecular Weight

525.08 g/mol

IUPAC Name

(2R)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid

InChI

InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m1/s1

InChI Key

CPCJBZABTUOGNM-GFCCVEGCSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)I)OC2=CC(=C(C=C2)O)I

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I

boiling_point

256.00 to 258.00 °C. @ 760.00 mm Hg

physical_description

Solid

Synonyms

3,3'-diiodothyronine
3,3'-diiodothyronine, (DL)-isomer
3,3'-diiodothyronine, (L)-isomer
3,3'-diiodothyronine, (L)-isomer, 125I-labeled
3,3'-T2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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